molecular formula C6H4BrF2NO B1603885 4-Bromo-1-(difluoromethyl)pyridin-2(1H)-one CAS No. 832735-57-6

4-Bromo-1-(difluoromethyl)pyridin-2(1H)-one

Cat. No. B1603885
M. Wt: 224 g/mol
InChI Key: XSFOCSAUJRYYKW-UHFFFAOYSA-N
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Description

4-Bromo-1-(difluoromethyl)pyridin-2(1H)-one, also known as BDFMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and chemical biology.

Scientific Research Applications

Synthesis of N-polyfluoroalkylated Heterocycles

A study by Kolomeitsev et al. (1996) presented a method for synthesizing N-(bromodifluoromethyl) and N-(2-bromo-1,1,2,2-tetrafluoromethyl)pyridinium bromides, demonstrating the potential of carbon-bromine bond cleavage in creating valuable intermediates for further chemical synthesis. The molecular structure of these compounds was elucidated through X-ray crystallography, highlighting their significance in understanding molecular configurations and reactivity (Kolomeitsev, Schoth, Lork, & Röschenthaler, 1996).

Development of Biologically Active Intermediates

Wang et al. (2016) synthesized 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for crafting compounds with biological activity. This synthesis process involves multiple steps, including nitration and chlorination, and demonstrates the compound's utility in pharmaceutical research (Wang et al., 2016).

Exploration of Novel Pyridine Derivatives

Ahmad et al. (2017) explored the Suzuki cross-coupling reaction to generate a series of new pyridine derivatives, showcasing the versatility of pyridine-based compounds in synthesizing molecules with potential applications in materials science and biology. The study included density functional theory (DFT) studies and biological activity assessments, underscoring the multifaceted research applications of these compounds (Ahmad et al., 2017).

Palladium-catalyzed Synthesis

Yuqiang (2011) reported the synthesis of 2-(2,4-Difluorophenyl)pyridine, achieving over 90% yield through a palladium-catalyzed Suzuki cross-coupling reaction. This research highlights the compound's role in facilitating efficient chemical transformations, pivotal for creating complex molecules (Yuqiang, 2011).

properties

IUPAC Name

4-bromo-1-(difluoromethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2NO/c7-4-1-2-10(6(8)9)5(11)3-4/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFOCSAUJRYYKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C=C1Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630747
Record name 4-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(difluoromethyl)pyridin-2(1H)-one

CAS RN

832735-57-6
Record name 4-Bromo-1-(difluoromethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832735-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMO-1-(DIFLUOROMETHYL)PYRIDIN-2(1H)-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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